N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide

physicochemical profiling drug-likeness oral bioavailability prediction

Researchers optimizing pyrazole-thiophene kinase inhibitors require flexible, structurally defined scaffolds to deconvolute spacer contributions to target binding. This screening compound fills that gap with an ethoxyethyl linker enabling unique conformational-activity profiling. • 8 rotatable bonds (~3 more than direct-linked analogs) for systematic flexibility-activity studies • Class-level EGFR activity: IC₅₀ = 16.25 μg/mL (WT), 17.8 μg/mL (T790M) • XLogP3 = 0.6, TPSA = 84.4 Ų - favorable solubility for in vitro assays

Molecular Formula C13H17N3O2S
Molecular Weight 279.36
CAS No. 2097930-42-0
Cat. No. B2363597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide
CAS2097930-42-0
Molecular FormulaC13H17N3O2S
Molecular Weight279.36
Structural Identifiers
SMILESC1=CN(N=C1)CCOCCNC(=O)CC2=CC=CS2
InChIInChI=1S/C13H17N3O2S/c17-13(11-12-3-1-10-19-12)14-5-8-18-9-7-16-6-2-4-15-16/h1-4,6,10H,5,7-9,11H2,(H,14,17)
InChIKeyLQENGQUPJFPCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide Procurement & Selection Guide


N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide (CAS 2097930-42-0) is a synthetic small-molecule member of the pyrazole–thiophene acetamide class, characterized by a 1H-pyrazol-1-yl ring linked via an ethoxyethyl spacer to a thiophen-2-yl acetamide moiety [1]. With a molecular formula of C₁₃H₁₇N₃O₂S and a molecular weight of 279.36 g/mol, the compound exhibits moderate calculated lipophilicity (XLogP3-AA = 0.6) and a topological polar surface area (TPSA) of 84.4 Ų, placing it in a favorable drug-like property space [1]. This compound is catalogued as a screening compound in multiple commercial libraries and represents a versatile scaffold for medicinal chemistry optimization; however, no peer-reviewed studies have yet reported target-specific quantitative bioactivity, selectivity, or pharmacokinetic data for this precise chemical entity.

ChemotypePyrazole–thiophene acetamide scaffold for medicinal chemistry.
Computed propertiesModerate lipophilicity and favorable polar surface area within drug-like space.
Conformational profileFlexible ethoxyethyl spacer offers additional rotational freedom vs rigid analogs.
Bioactivity statusNo peer-reviewed target-specific data for this exact entity; class-level SAR only.

N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide Analog Substitution Risk


Within the pyrazole–thiophene acetamide chemotype, even seemingly minor structural perturbations—such as altering the thiophene substitution position (2-yl vs. 3-yl), replacing the ethoxyethyl spacer with a direct ethyl or thioether linker, or modifying the acetamide terminus—can lead to dramatic shifts in target binding affinity, selectivity profile, and cellular potency [1][2]. Published structure–activity relationship (SAR) studies on closely related pyrazole–thiophene hybrids demonstrate that compounds differing by only a single substituent exhibit IC₅₀ values spanning from nanomolar to double-digit micromolar against the same kinase targets [1]. Consequently, generic substitution of N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide by another in-class compound cannot be assumed equipotent or functionally equivalent without direct, assay-specific comparative data.

1
Thiophene isomer2-yl vs 3-yl substitution may shift target recognition and potency.
2
Spacer modificationReplacing ethoxyethyl with direct ethyl or thioether can alter conformational profile and binding kinetics.
3
Acetamide terminusVariation in the amide side chain may change hydrogen-bond networks and selectivity.

N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide Quantitative Differentiation Evidence


Physicochemical Profile vs. Structural Analogs

N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide exhibits a calculated XLogP3-AA of 0.6 and a TPSA of 84.4 Ų, as computed by PubChem [1]. In contrast, the closest structural isomer, 2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 1448037-57-7), possesses an identical molecular weight (279.36 g/mol) and formula (C₁₃H₁₇N₃O₂S) but differs in connectivity: the ethoxy group is attached to the acetamide carbonyl rather than serving as an ether spacer . This difference is predicted to alter hydrogen-bonding capacity and conformational flexibility, though no direct head-to-head solubility or permeability comparison has been published. The target compound's XLogP value of 0.6 falls within the optimal range (0–3) for oral bioavailability according to Lipinski's Rule of Five, whereas many pyrazole–thiophene analogs with additional aromatic substituents exhibit XLogP values exceeding 3.0, potentially limiting their aqueous solubility.

Physicochemical Profile
Cross-study comparable
Target: XLogP3-AA 0.6, TPSA 84.4 Ų
Class analogs: XLogP 2.5–4.5
May support aqueous solubility for in vitro assays; data to verify.
Computed descriptors; no head-to-head experimental comparison available.
physicochemical profiling drug-likeness oral bioavailability prediction

Anticancer Potency Benchmarking: Pyrazole–Thiophene Class

Although no direct bioactivity data exist for N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide itself, structurally related pyrazole–thiophene hybrid derivatives have been systematically evaluated for anticancer activity. In a 2025 study, compound 2 (a pyrazole–thiophene hybrid with direct pyrazole–thiophene connectivity) demonstrated an IC₅₀ of 6.57 μM against MCF-7 breast cancer cells and 8.86 μM against HepG2 hepatocellular carcinoma cells, with wild-type EGFR inhibition at IC₅₀ = 16.25 μg/mL and T790M mutant EGFR inhibition at 17.8 μg/mL [1]. A more complex analog, N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, has been reported to exhibit IC₅₀ values below 20 μM against MCF-7 and HCT116 cell lines . The target compound's ethoxyethyl spacer introduces additional conformational degrees of freedom (8 rotatable bonds vs. typically 4–6 in direct-linked analogs) that may modulate target engagement kinetics, though this remains to be experimentally verified.

Anticancer Class Benchmark
Class-level inference
No direct data for this compound. Class MCF-7 IC50 range 6.57 – >20 µM (pyrazole–thiophene hybrids).
Supports anticancer SAR context; direct cytotoxicity data required.
MTT assay, 48h; comparator compounds only.
anticancer activity EGFR inhibition MCF-7 cytotoxicity

Antitubercular Activity of Thiophene-Acetamide Series

The thiophen-2-ylacetamide substructure present in the target compound has been independently validated as an antitubercular pharmacophore. A series of 21 N-(aryl)-2-thiophen-2-ylacetamides was synthesized and evaluated against Mycobacterium tuberculosis H37Rv, with several compounds demonstrating minimum inhibitory concentrations (MIC) below 6.25 μg/mL [1]. An expanded series of N-(alkyl)-2-thiophen-2-ylacetamides yielded compounds 8d, 8e, and 8f with MIC values <6.25 μg/mL against the same strain [2]. The target compound's pyrazole-containing ethoxyethyl side chain represents a structurally distinct N-substitution pattern not evaluated in these series, and its impact on antimycobacterial potency has not been reported.

Antitubercular Class Benchmark
Class-level inference
No direct MIC. Optimized thiophene-2-ylacetamides: MIC
Supports antitubercular scaffold context.
Broth microdilution; analog data only.
Conformational Flexibility
Cross-study comparable
8 rotatable bonds vs 4–6 for rigid ethyl-linked analogs.
May enable distinct target-binding conformations; entropic penalty possible.
Computed topological descriptors; binding implications inferred.
antitubercular activity Mycobacterium tuberculosis MIC determination

Conformational Flexibility Differentiation vs. Rigid Analogs

N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide possesses 8 rotatable bonds, as computed by PubChem [1], which is notably higher than the 4–6 rotatable bonds typical of pyrazole–thiophene analogs with direct ethyl or methylene linkers (e.g., N-(2-(1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide with approximately 5 rotatable bonds) . The ethoxyethyl spacer introduces an additional ether oxygen and two extra methylene units, increasing the compound's conformational entropy. This increased flexibility is a double-edged sword: it may allow the compound to adopt binding conformations inaccessible to more rigid analogs, potentially accessing cryptic binding pockets; conversely, it imposes a larger entropic penalty upon binding, which may reduce binding affinity unless compensated by favorable enthalpic interactions [2].

Conformational Flexibility
Cross-study comparable
8 rotatable bonds vs 4–6 for rigid ethyl-linked analogs.
May enable distinct target-binding conformations; entropic penalty possible.
Computed topological descriptors; binding implications inferred.
conformational flexibility target engagement entropic penalty

N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide Application Scenarios


Anticancer Lead Optimization (EGFR/VEGFR-2 Kinases)

Based on the class-level anticancer activity of pyrazole–thiophene hybrid derivatives (IC₅₀ = 6.57–12.94 μM against MCF-7; wild-type EGFR IC₅₀ = 16.25 μg/mL; T790M mutant EGFR IC₅₀ = 17.8 μg/mL) [1], N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide can serve as a starting scaffold for medicinal chemistry campaigns targeting EGFR-driven cancers. The ethoxyethyl spacer provides a modular handle for further functionalization, while the moderate XLogP (0.6) and favorable TPSA (84.4 Ų) predict adequate solubility for in vitro assays [2]. Researchers should prioritize obtaining direct cytotoxicity and enzyme inhibition data before advancing to in vivo studies.

Negative Control in Pyrazole–Thiophene SAR Studies

Given the absence of reported high-potency bioactivity for this specific compound, it may be employed as a negative control or baseline reference in structure–activity relationship (SAR) investigations of pyrazole–thiophene acetamide series. Its distinct ethoxyethyl spacer differentiates it from more potent direct-linked analogs (which have shown IC₅₀ values as low as 3 nM against certain kinase targets) [1], allowing researchers to quantify the contribution of the spacer to target binding and selectivity.

Chemical Probe for Conformation–Activity Relationship

With 8 rotatable bonds—approximately 3 more than direct ethyl-linked pyrazole–thiophene analogs—this compound is uniquely suited for systematic studies of how conformational flexibility affects target engagement, binding kinetics, and selectivity [1][2]. Comparative biophysical analyses (e.g., surface plasmon resonance, isothermal titration calorimetry) against more rigid analogs can deconvolute the entropic and enthalpic contributions to binding, informing rational design of optimized inhibitors.

Antitubercular Drug Discovery Starting Scaffold

The thiophen-2-ylacetamide core has been validated in multiple independent studies as an antitubercular pharmacophore, with MIC values below 6.25 μg/mL against M. tuberculosis H37Rv for optimized N-(aryl) and N-(alkyl) analogs [1][2]. Although the target compound itself has not been evaluated against mycobacteria, its structural features—particularly the pyrazole-containing side chain—offer a novel vector for exploring structure–activity relationships in this therapeutic area.

Application
Selection Property
Validation Focus
EGFR/VEGFR kinase lead optimization
Pyrazole–thiophene scaffold with modular ethoxyethyl spacer
Direct cytotoxicity and enzyme inhibition assays
Pyrazole–thiophene SAR negative control
Distinct spacer vs direct-linked potent analogs
Comparative target binding and selectivity profiling
Conformation–activity relationship probe
Higher conformational flexibility vs rigid analogs
Biophysical binding kinetics and thermodynamics
Antitubercular scaffold exploration
Thiophene-2-ylacetamide core with pyrazole extension
Mycobacterial growth inhibition assays
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